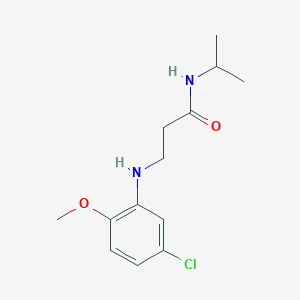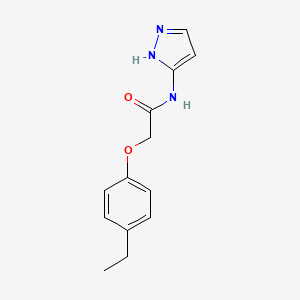
(3-(1H-Pyrrol-1-yl)propyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(1H-Pyrrol-1-yl)propyl)Zinc bromide: is an organozinc compound with the molecular formula C₇H₁₀BrNZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a 0.25 M solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-Pyrrol-1-yl)propyl)Zinc bromide typically involves the reaction of 3-(1H-Pyrrol-1-yl)propyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction can be represented as follows:
3-(1H-Pyrrol-1-yl)propyl bromide+Zn→(3-(1H-Pyrrol-1-yl)propyl)Zinc bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and standardized to a specific concentration for commercial use .
化学反应分析
Types of Reactions: (3-(1H-Pyrrol-1-yl)propyl)Zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents used with this compound include palladium catalysts, halides, and other organometallic compounds.
Conditions: These reactions are typically carried out under an inert atmosphere at controlled temperatures to ensure high yields and selectivity.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond formed between the pyrrole ring and another organic group .
科学研究应用
Chemistry: In chemistry, (3-(1H-Pyrrol-1-yl)propyl)Zinc bromide is used as a reagent in organic synthesis for the formation of complex molecules. It is particularly valuable in the synthesis of heterocyclic compounds and natural products.
Biology and Medicine: While specific applications in biology and medicine are less common, organozinc compounds like this compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its ability to form carbon-carbon bonds makes it a valuable tool in the synthesis of various industrial products .
作用机制
The mechanism of action of (3-(1H-Pyrrol-1-yl)propyl)Zinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution and cross-coupling, to form new chemical bonds. The zinc atom acts as a Lewis acid, facilitating the reaction by stabilizing the transition state and increasing the reactivity of the organic substrate .
相似化合物的比较
- (3-(1H-Pyrrol-1-yl)propyl)Zinc chloride
- (3-(1H-Pyrrol-1-yl)propyl)Zinc iodide
- (3-(1H-Pyrrol-1-yl)propyl)Zinc fluoride
Uniqueness: (3-(1H-Pyrrol-1-yl)propyl)Zinc bromide is unique due to its specific reactivity and the stability provided by the bromide ion. Compared to its chloride, iodide, and fluoride counterparts, the bromide variant offers a balance between reactivity and stability, making it suitable for a wide range of synthetic applications .
属性
分子式 |
C7H10BrNZn |
|---|---|
分子量 |
253.4 g/mol |
IUPAC 名称 |
bromozinc(1+);1-propylpyrrole |
InChI |
InChI=1S/C7H10N.BrH.Zn/c1-2-5-8-6-3-4-7-8;;/h3-4,6-7H,1-2,5H2;1H;/q-1;;+2/p-1 |
InChI 键 |
YHGMGEIEPYGSCF-UHFFFAOYSA-M |
规范 SMILES |
[CH2-]CCN1C=CC=C1.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




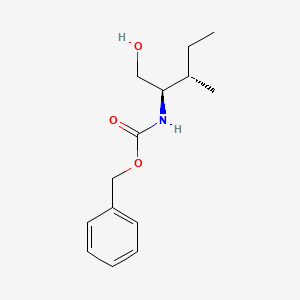
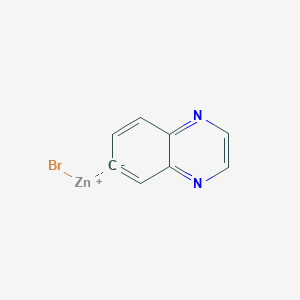

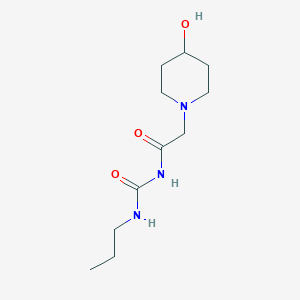


![5-Butyl-2-[4-(4-heptylcyclohexyl)phenyl]pyridine](/img/structure/B14897912.png)
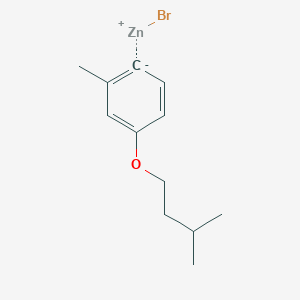
![2-[10-(2-methoxyethyl)-13-oxa-3,4,6,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraen-5-yl]quinolin-8-amine](/img/structure/B14897929.png)
